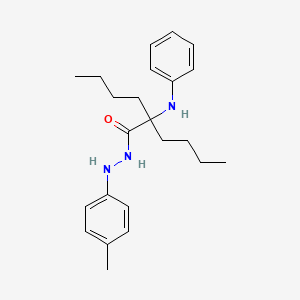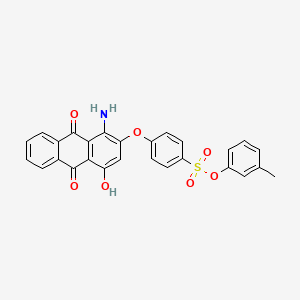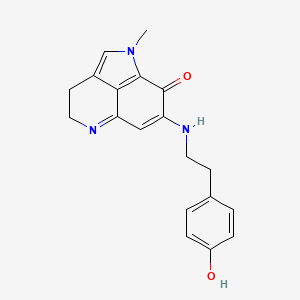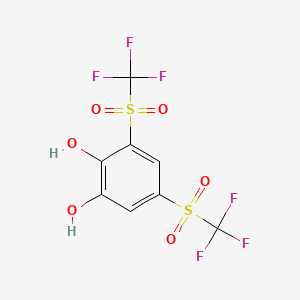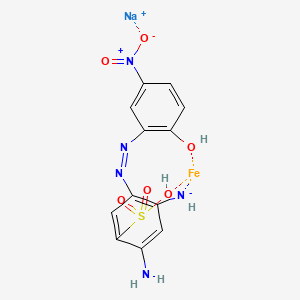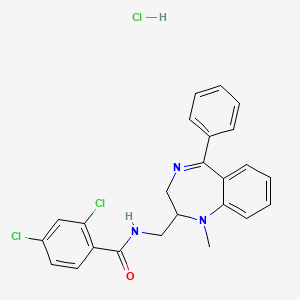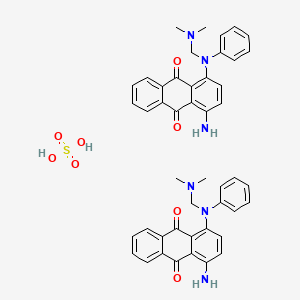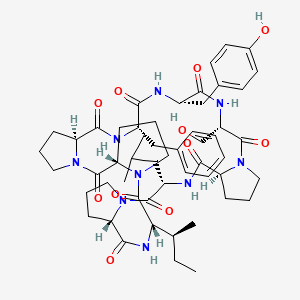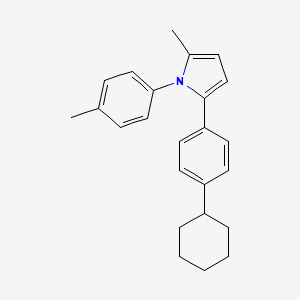
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is a complex coordination compound It features a cobalt center coordinated to a ligand system that includes azo, hydroxy, and mesyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) typically involves the following steps:
Formation of the Azo Ligand: The azo ligand is synthesized by diazotization of an aromatic amine followed by coupling with a phenol derivative.
Complexation with Cobalt: The azo ligand is then reacted with a cobalt salt (such as cobalt chloride) in the presence of a base (like sodium hydroxide) to form the desired complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the azo ligand followed by its complexation with cobalt under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized, potentially altering the oxidation state of the cobalt center.
Reduction: Reduction reactions can also occur, affecting the azo group and the cobalt center.
Substitution: Ligand substitution reactions can take place, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state cobalt complex, while reduction could lead to the formation of amine derivatives from the azo group.
Applications De Recherche Scientifique
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Catalysis: Acts as a catalyst in various organic reactions, including oxidation and reduction processes.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Employed in the manufacturing of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center plays a crucial role in these processes, often acting as a redox-active site. The azo group can participate in electron transfer reactions, while the hydroxy and mesyl groups can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-nitrophenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
- Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-sulfophenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
Uniqueness
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is unique due to the presence of the mesyl group, which can enhance its solubility and stability compared to similar compounds
Propriétés
Numéro CAS |
94246-68-1 |
|---|---|
Formule moléculaire |
C34H32Cl2CoN6NaO10S2+ |
Poids moléculaire |
901.6 g/mol |
Nom IUPAC |
sodium;(Z)-N-(2-chlorophenyl)-3-hydroxy-2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]but-2-enamide;cobalt |
InChI |
InChI=1S/2C17H16ClN3O5S.Co.Na/c2*1-10(22)16(17(24)19-13-6-4-3-5-12(13)18)21-20-14-9-11(27(2,25)26)7-8-15(14)23;;/h2*3-9,22-23H,1-2H3,(H,19,24);;/q;;;+1/b2*16-10-,21-20?;; |
Clé InChI |
PMLGEWWOHDGMFV-YCFMGCNXSA-N |
SMILES isomérique |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.[Na+].[Co] |
SMILES canonique |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.[Na+].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





